2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-14-4-2-1-3-11(14)9-15(20)18-12-6-8-19-13(10-12)5-7-17-19/h1-8,10H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUCYWMWTGQBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC3=CC=NN3C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves the reaction of 2-chlorobenzylamine with pyrazolo[1,5-a]pyridine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor and a modulator of various biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can lead to the modulation of various signaling pathways, resulting in the observed biological effects. Additionally, the compound may interact with cellular receptors and ion channels, further contributing to its pharmacological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]Pyrimidine Derivatives
- Compound 2b (): Features a pyrazolo[1,5-a]pyrimidine core with cyclopropylamino, cyano, and piperidine substituents. Synthesized via Pd-catalyzed coupling (Cs₂CO₃, BINAP, Pd(OAc)₂), this compound’s activity remains unspecified but shares synthetic parallels with the target compound .
- Compound 71 (): Contains a phenyl-substituted pyrazolo[1,5-a]pyrimidine core with a hydroxyethoxyethyl acetamide side chain. Its structure highlights the impact of hydrophilic substituents on solubility and target binding .
Pyrazolo[1,5-a][1,3,5]Triazines ()
Substituent Effects and Pharmacophore Design
Acetamide Side Chains
- The target compound’s 2-chlorophenyl acetamide group contrasts with Compound 71 ’s hydroxyethoxyethyl chain (). Chlorophenyl groups typically enhance lipophilicity and membrane permeability, whereas hydroxyethyl chains improve aqueous solubility .
- N-(4-Quinazolinyl)pyrazole Derivatives (): These analogs use quinazoline-linked acetamide groups, showing antimicrobial activity. The 2-chlorophenyl group in the target compound may offer steric or electronic advantages for target binding .
Cyclopropylamino and Cyano Groups
- Compounds 2b, 2c, 2f (–3): Cyclopropylamino and cyano substituents on pyrazolo-pyrimidines are critical for synthetic intermediates and may influence kinase inhibition or metabolic stability. The absence of these groups in the target compound suggests divergent pharmacological targets .
Biological Activity
Overview
2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a compound belonging to the class of pyrazolo[1,5-a]pyridines, which are recognized for their diverse biological activities. This compound features a chlorophenyl group and a pyrazolo[1,5-a]pyridine moiety, contributing to its unique chemical properties and potential therapeutic applications. Its synthesis typically involves the reaction of 2-chlorobenzylamine with pyrazolo[1,5-a]pyridine-5-carboxylic acid under specific conditions using coupling agents and bases like triethylamine .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly kinases. This inhibition alters various signaling pathways within cells, which can lead to significant pharmacological effects. The compound may also interact with cellular receptors and ion channels, enhancing its bioactive profile .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Inhibitory Concentrations :
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26 | Cell cycle arrest |
| HCT116 | Not specified | Apoptosis and necrosis |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activities, making it a candidate for treating inflammatory diseases. Its mechanism involves modulating inflammatory pathways and reducing cytokine production .
Case Studies
- Study on Apoptosis Induction : A study involving HCT116 cells demonstrated that treatment with the compound led to significant apoptosis compared to control groups. The mechanism was linked to cell cycle arrest in the S-phase, indicating its potential as a therapeutic agent in colon cancer .
- Comparison with Standard Treatments : In comparative studies against standard chemotherapy agents like 5-fluorouracil (5-FU), this compound showed superior efficacy in inducing cell death in metastatic colon cancer models .
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity:
Q & A
Basic: What are the standard synthesis and purification protocols for 2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide?
Answer:
Synthesis typically involves multi-step organic reactions:
- Step 1: Condensation of 2-chlorophenylacetic acid derivatives with pyrazolo[1,5-a]pyridin-5-amine under coupling agents like EDC/HOBt in anhydrous DMF .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical parameters: Reaction temperature (0–5°C for exothermic steps), inert atmosphere (N₂/Ar), and strict moisture control to prevent hydrolysis of intermediates .
Basic: How is structural characterization performed for this compound?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole N-substitution at C5) and absence of rotamers .
- X-ray crystallography: Resolves ambiguities in stereochemistry; pyrazolo[1,5-a]pyridine core shows planarity with dihedral angles <5° relative to the chlorophenyl group .
- HPLC-MS: Quantifies purity (>98%) and detects trace impurities (e.g., unreacted starting materials) using C18 columns and ESI+ ionization .
Basic: What in vitro assays are used for initial biological activity screening?
Answer:
- Anticancer screening: MTT assays against HeLa, MCF-7, and A549 cell lines (IC₅₀ values typically 5–20 µM) .
- Antimicrobial testing: Broth microdilution assays for gram-positive bacteria (e.g., S. aureus MIC ~25 µg/mL) .
- Controls: Include reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent-only blanks to rule out artifacts .
Advanced: How can mechanistic studies elucidate its interaction with biological targets?
Answer:
- Enzyme inhibition assays: Measure IC₅₀ against kinases (e.g., JAK2, EGFR) using ADP-Glo™ or fluorescence polarization .
- Molecular docking: Pyrazolo[1,5-a]pyridine scaffolds show strong π-π stacking with kinase ATP-binding pockets (e.g., Glide scores ≤ −8 kcal/mol) .
- Radioligand displacement: Quantify binding affinity (Kᵢ) for GPCRs using [³H]-labeled antagonists in membrane preparations .
Advanced: How can synthetic routes be optimized for higher yields?
Answer:
- Catalyst screening: Pd/C or Ni catalysts improve coupling efficiency in Suzuki-Miyaura reactions for pyrazole intermediates (yield increase from 45% to 72%) .
- Solvent optimization: Replacing DMF with DMAc reduces side reactions (e.g., amide hydrolysis) .
- Flow chemistry: Continuous reactors enhance reproducibility for exothermic steps (residence time: 2–5 min, T = 50°C) .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
- Comparative assays: Re-test the compound in parallel with published protocols (e.g., MTT vs. resazurin assays) to rule out methodological biases .
- Structural analogs: Synthesize derivatives lacking the 2-chlorophenyl group to isolate contributions of specific moieties to activity .
- Orthogonal validation: Use CRISPR-edited cell lines (e.g., EGFR-KO) to confirm target specificity .
Advanced: What computational tools model its pharmacokinetic properties?
Answer:
- ADMET prediction: SwissADME calculates LogP (~2.8), topological polar surface area (~75 Ų), and CYP450 inhibition profiles .
- MD simulations: GROMACS models blood-brain barrier permeability (low penetration due to high TPSA) .
- QSAR: CoMFA models correlate pyrazole ring substitutions with improved solubility (R² = 0.89) .
Advanced: How to evaluate target selectivity against related kinases?
Answer:
- Kinase profiling panels: Eurofins DiscoverX screens >100 kinases at 1 µM; prioritize targets with >70% inhibition .
- Counter-screens: Test against off-targets (e.g., hERG channel) using patch-clamp electrophysiology .
- Crystal structures: Resolve binding modes with CDK2 vs. CDK4 to guide selectivity engineering .
Advanced: What challenges arise during scale-up to gram quantities?
Answer:
- Solvent selection: Replace THF with 2-MeTHF for safer large-scale reactions (higher boiling point, lower peroxide risk) .
- Purification bottlenecks: Switch from column chromatography to centrifugal partition chromatography (CPC) for faster processing .
- Process optimization: Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, catalyst loading) .
Advanced: How to validate in silico predictions of metabolic stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
